molecular formula C9H22Si B7799663 Tripropyl-silane

Tripropyl-silane

Cat. No.: B7799663
M. Wt: 158.36 g/mol
InChI Key: ZHOVAWFVVBWEGQ-UHFFFAOYSA-N
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Description

. It is a colorless liquid with a boiling point of 170°C and a density of 0.758 g/mL. Tripropyl-silane is primarily used as a reagent in organic synthesis and as a coupling agent in materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tripropyl-silane can be synthesized through the reaction of chlorotripropylsilane with a reducing agent such as lithium aluminum hydride (LiAlH4). The reaction typically takes place in anhydrous ether under inert atmosphere conditions to prevent hydrolysis.

Industrial Production Methods: In an industrial setting, this compound is produced through the direct reaction of propyl chloride with silicon in the presence of a catalyst. This method allows for large-scale production with high purity and yield.

Chemical Reactions Analysis

Types of Reactions: Tripropyl-silane undergoes various types of reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

  • Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) to form tripropylsilanol.

  • Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

  • Substitution: Substitution reactions involve the replacement of the silicon atom with other groups, often using nucleophiles such as Grignard reagents.

Major Products Formed:

  • Tripropylsilanol: Formed through the oxidation of this compound.

  • Propylsilanes: Resulting from substitution reactions with various nucleophiles.

Scientific Research Applications

Tripropyl-silane is widely used in scientific research due to its unique properties and reactivity. It is employed in:

  • Chemistry: As a reagent in organic synthesis for the preparation of various silicon-containing compounds.

  • Biology: In the study of biomimetic systems and the development of new materials.

  • Medicine: As a precursor for the synthesis of pharmaceuticals and drug delivery systems.

  • Industry: In the production of silicon-based materials, coatings, and adhesives.

Mechanism of Action

The mechanism by which tripropyl-silane exerts its effects depends on the specific reaction it undergoes. For example, in oxidation reactions, the silicon atom is converted to a silanol group, which can further react with other compounds. The molecular targets and pathways involved vary based on the application and the specific reaction conditions.

Comparison with Similar Compounds

  • Trimethylsilane: (CH3)3SiH

  • Triethylsilane: (C2H5)3SiH

  • Triphenylsilane: (C6H5)3SiH

Properties

IUPAC Name

tripropylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H22Si/c1-4-7-10(8-5-2)9-6-3/h10H,4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHOVAWFVVBWEGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC[SiH](CCC)CCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

998-29-8
Record name Tripropylsilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=998-29-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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